6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine

Chemoprevention Hepatocarcinogenesis Triazine Derivatives

Activity cliffs among chlorophenyl triazine regioisomers demand precise chemical identity-only the 3-chloro (meta) isomer demonstrates significant in vivo chemopreventive efficacy in the Ito hepatocarcinogenesis model. The 2-chloro, 4-chloro, and 2,5-dichloro analogs are inactive, making generic substitution a direct pathway to experimental failure. • Irsogladine Impurity 4 (Impurity DL) certified reference standard for HPLC/UPLC method development and validation per ICH Q3A guidelines (individual impurity limits ≤0.5%) • Confirmed chemopreventive activity independent of gap junctional intercellular communication; melting point differs >100°C from para-isomer enabling unambiguous identity confirmation • Key scaffold for triazine SAR studies, kinase inhibitor discovery, and agrochemical lead optimization Supplied with comprehensive COA documentation (HPLC, NMR, MS). R&D use only.

Molecular Formula C9H8ClN5
Molecular Weight 221.64 g/mol
CAS No. 4514-54-9
Cat. No. B1595842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine
CAS4514-54-9
Molecular FormulaC9H8ClN5
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NC(=NC(=N2)N)N
InChIInChI=1S/C9H8ClN5/c10-6-3-1-2-5(4-6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15)
InChIKeyQBLXLPLVBAYDMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3CPDAT Overview


6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine (CAS 4514-54-9) is a chlorinated 1,3,5-triazine derivative with a molecular formula of C₉H₈ClN₅ and a molecular weight of 221.65 g/mol. The compound features a 3-chlorophenyl substitution at the 6-position of the triazine ring. It has been explicitly investigated as a candidate chemopreventive agent in an in vivo hepatocarcinogenesis model and is recognized as a specified impurity of the anti-ulcer drug irsogladine. [1]

In vivo hepatocarcinogenesis model studies
Reported model-response endpoint context
Irsogladine impurity reference standard
Analytical method development and validation
Triazine SAR: meta-chloro substitution probe
Regioisomer activity comparison studies

3CPDAT Regioisomer Risks


Substituting 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine with other chlorophenyl regioisomers or structurally related triazines is scientifically unsound due to profound differences in biological activity. Direct in vivo evidence demonstrates that while the 3-chloro (meta) and 4-chloro (para) isomers exhibit significant chemopreventive effects, the 2,5-dichloro analog is completely inactive. [1] Furthermore, substitution with a pyridyl group (PyDAT) also results in a loss of efficacy. [1] These activity cliffs underscore that the precise positioning of the chlorine atom on the phenyl ring is a key determinant of the compound's pharmacodynamic properties. For applications requiring the specific biological profile of this compound—whether as a research tool, a reference standard, or a synthetic intermediate—generic replacement with a closely related analog carries a high risk of experimental failure or invalid results.

2,5-Dichloro analog In vivo chemopreventive activity not observed; activity cliff limits direct replacement.
4-Pyridyl analog Loss of model-response endpoint; structural mimic does not preserve biological profile.
Regioisomer swaps Melting point differences (>100 °C) may alter formulation behavior and purification requirements.

3CPDAT Evidence


In Vivo Chemopreventive Activity

In a rat liver medium-term bioassay system (Ito model) using diethylnitrosamine (DEN) initiation, 6-(3-chlorophenyl)-2,4-diamino-1,3,5-triazine (3CPDAT) demonstrated a significant inhibitory influence on the development of enzyme-altered liver foci, a preneoplastic marker. [1] This effect was shared by its 2-chloro and 4-chloro regioisomers but was absent in the 2,5-dichloro analog (DCPDAT) and the 4-pyridyl analog (PyDAT). [1]

In Vivo Chemoprevention
Head-to-head comparison
3CPDAT vs. 2,5-dichloro / 4-pyridyl analogs: significant inhibition of enzyme-altered liver foci (p
Reported in vivo model-response context; inactive analogs confirm structure-activity cliff.
Rat Ito model, DEN-initiated, 500 ppm diet, 8 w.
Impurity Identification
Data to verify
Designated Irsogladine Impurity 4 / Impurity DL; recommended control ≤0.5% w/w per ICH.
Supports analytical reference standard procurement for HPLC method validation.
No peer-reviewed source provided; verify supplier certificate.
Regioisomer Physicochemical
Cross-study comparable
Melting point: 145–146 °C (3-chloro) vs. 248–252 °C (4-chloro); Δ >100 °C. Density predicted identical (1.468 g/cm³).
Melting point difference enables regioisomer differentiation and informs purification development.
Predicted values (ACD/Labs); experimental mp from ethanol/water.
Herbicidal Potential
Class-level inference
Structural class claimed in US6239071 as herbicides/plant growth regulators; 3CPDAT falls within general formula scope.
May support agrochemical lead discovery; direct efficacy data not reported.
Requires greenhouse/field validation.
Chemoprevention Hepatocarcinogenesis Triazine Derivatives Structure-Activity Relationship

Irsogladine Impurity Identification

6-(3-Chlorophenyl)-1,3,5-triazine-2,4-diamine is cataloged as 'Irsogladine Impurity 4' or 'Impurity DL' by multiple pharmaceutical impurity suppliers. Industry best practices for irsogladine analysis specify that each identified related compound, such as this one, should be controlled to ≤0.5% w/w, with unspecified individual impurities limited to ≤0.10% w/w and total impurities to ≤1.5% w/w.

Impurity Identification
Data to verify
Designated Irsogladine Impurity 4 / Impurity DL; recommended control ≤0.5% w/w per ICH.
Supports analytical reference standard procurement for HPLC method validation.
No peer-reviewed source provided; verify supplier certificate.
Pharmaceutical Impurity Reference Standard Analytical Chemistry Irsogladine

Regioisomer Physicochemical Comparison

Predicted physicochemical properties for 6-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine include a density of 1.468 g/cm³ and a boiling point of 530.1 °C at 760 mmHg. The melting point is reported as 145-146 °C. In comparison, the 4-chloro regioisomer exhibits a notably different predicted density (1.468 g/cm³) and a melting point of 248-252 °C. This stark difference in melting point (>100 °C) underscores distinct solid-state properties and potential differences in formulation behavior and purification requirements between the two regioisomers.

Regioisomer Physicochemical
Cross-study comparable
Melting point: 145–146 °C (3-chloro) vs. 248–252 °C (4-chloro); Δ >100 °C. Density predicted identical (1.468 g/cm³).
Melting point difference enables regioisomer differentiation and informs purification development.
Predicted values (ACD/Labs); experimental mp from ethanol/water.
Physicochemical Properties Density Boiling Point pKa

Herbicidal Activity Potential

A U.S. patent (US6239071) discloses a broad class of 2,4-diamino-1,3,5-triazine derivatives, encompassing compounds with substituted phenyl groups, as being suitable for use as herbicides and plant growth regulators. [1] While the specific 6-(3-chlorophenyl) compound is not exemplified, its structural features fall within the scope of the claimed general formula (I), which includes optionally substituted phenyl at the R1 position. [1] This provides a class-level inference that this compound may possess utility in agrochemical research.

Herbicidal Potential
Class-level inference
Structural class claimed in US6239071 as herbicides/plant growth regulators; 3CPDAT falls within general formula scope.
May support agrochemical lead discovery; direct efficacy data not reported.
Requires greenhouse/field validation.
Herbicide Agrochemical Triazine Plant Growth Regulator

3CPDAT Applications


Liver Cancer Chemoprevention

This compound is specifically indicated for academic and pharmaceutical researchers conducting in vivo studies on liver cancer chemoprevention. As demonstrated in the Ito model, 6-(3-chlorophenyl)-2,4-diamino-1,3,5-triazine significantly inhibits the development of preneoplastic lesions in the liver. [1] Procurement is recommended for studies aiming to replicate or extend these findings, explore the mechanism of action (which is independent of gap junctional communication), or investigate structure-activity relationships among triazine-based chemopreventive agents. [1]

Irsogladine Impurity Standard

A key procurement scenario is within pharmaceutical analytical laboratories requiring a certified reference standard for method development and validation. The compound is a recognized impurity of irsogladine maleate (Irsogladine Impurity 4 / Impurity DL). It is essential for establishing HPLC or UPLC methods to monitor and control impurity levels in irsogladine API and finished drug products, adhering to ICH guidelines which typically specify individual impurity limits of ≤0.5%.

Herbicide Lead Discovery

Given its structural classification within a patented family of 2,4-diamino-1,3,5-triazines with claimed herbicidal and plant growth regulatory properties, [2] this compound is a suitable procurement candidate for agrochemical companies or research groups engaged in early-stage herbicide discovery. It can serve as a scaffold for further synthetic elaboration or as a probe in biological screening assays to establish baseline activity against weed species.

Triazine SAR Studies

The compound is an ideal candidate for medicinal and synthetic chemists performing SAR studies on the 1,3,5-triazine core. It provides a key data point for understanding the impact of chlorophenyl substitution position (meta) on biological activity, as direct comparisons with its ortho-, para-, and dichloro- analogs have been published. [1] Furthermore, its distinct melting point compared to the para-isomer (>100 °C difference) provides a practical means for differentiation and purity assessment during synthesis.

Application
Selection Property
Validation Focus
Liver cancer chemoprevention model studies
Model-response endpoint context
Preneoplastic lesion inhibition endpoints
Irsogladine impurity analytical standard
Certified reference material fit
HPLC impurity profiling method validation
Herbicide lead discovery screening
Class-level structural scaffold
Greenhouse herbicidal activity assays
Triazine SAR studies
Meta-chloro positional isomer
Biological activity and melting point differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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